molecular formula C12H9NO5S B2783182 (E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione CAS No. 945118-09-2

(E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B2783182
CAS No.: 945118-09-2
M. Wt: 279.27
InChI Key: RJCXUWQHNCLKLT-SNAWJCMRSA-N
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Description

(E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione is a synthetic heterocyclic compound designed for pharmaceutical and bioorganic chemistry research. This molecule features a 1,3-thiazine-2,6-dione core, a scaffold known to be associated with a wide range of biological activities. Research into analogous 1,3-thiazine derivatives has shown that this class of compounds can possess significant pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities . The structure is further functionalized with a (5-methylfuran-2-yl)acryloyl moiety; furan derivatives are of significant interest in medicinal chemistry and can be sourced from biomass, adding a dimension of synthetic novelty . The specific spatial arrangement of the (E)-acryloyl group may be critical for its interaction with biological targets. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a standard in biological screening assays to explore new therapeutic avenues. The mechanism of action for thiazine-derived compounds is often investigated in the context of enzyme inhibition or receptor binding, making them valuable tools for probing biochemical pathways . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the safety data sheet for detailed hazard information.

Properties

IUPAC Name

6-hydroxy-5-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-1,3-thiazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c1-6-2-3-7(18-6)4-5-8(14)9-10(15)13-12(17)19-11(9)16/h2-5,16H,1H3,(H,13,15,17)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHALRMXXAFKSI-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C2=C(SC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)C2=C(SC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazine Ring: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Heck or Suzuki coupling.

    Functional Group Modifications: Hydroxylation and acylation reactions can be used to introduce the hydroxy and acryloyl groups, respectively.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Hydrolysis of the Thiazine Ring

The thiazine ring may undergo hydrolysis under acidic or basic conditions, particularly at the carbonyl groups. For example, 6-imino-6H-1,3-thiazine derivatives hydrolyze readily in aqueous environments, forming corresponding thioxopyrimidines or stable intermediates .

Reaction Type Reagents Conditions Product Yield
Base-mediated hydrolysisNaOH/H₂ORoom temperatureThioxopyrimidine derivativeVariable
Acidic hydrolysisHClO₄/AcOH60°CRing-opening productsModerate

Conjugate Addition to the Acryloyl Group

The α,β-unsaturated acryloyl group is susceptible to Michael addition or 1,4-addition , particularly with nucleophiles like amines or thiols. For instance, similar acryloyl derivatives react with morpholine under reflux, displacing substituents via nucleophilic attack .

Reaction Type Reagents Conditions Product Yield
Michael additionMorpholineReflux (EtOH)Substituted acryloyl derivative47%
Thiol-based additionThiobenzamideDMSO, 20°CThioacryloyl derivative24%

Cycloaddition Reactions

The acryloyl group can act as a dienophile in [4+2] cycloadditions (e.g., Diels-Alder). Electron-deficient dienophiles like acryloyl groups react with electron-rich dienes, forming six-membered heterocycles. For example, azoalkenes undergo inverse-electron-demand Diels-Alder reactions with alkenes or aromatic systems .

Reaction Type Diene Conditions Product Regioselectivity
Diels-AlderAnthraceneThermal (80°C)Tetrahydropyridazine derivativeHOMO-LUMO controlled

Furan Substituent Reactivity

The 5-methylfuran substituent may participate in electrophilic aromatic substitution or cycloaddition depending on reaction conditions. While not directly detailed in the provided sources, analogous furan systems show reactivity in cross-coupling or Friedel-Crafts alkylation, though steric hindrance may limit substitution .

Nucleophilic Substitution at the Thiazine Ring

The thiazine ring’s exocyclic carbonyl groups (positions 2 and 6) are reactive toward nucleophiles. For example, iminothiazine hydroperchlorates react with morpholine to displace substituents, forming thioxopyrimidines .

Reaction Type Nucleophile Conditions Product Yield
Morpholine displacementMorpholineReflux (EtOH)Thioxopyrimidine derivative92%

Radical-Mediated Transformations

While not explicitly studied in the provided sources, the conjugated system of the acryloyl group and furan substituent may enable radical cyclization under photochemical or thermal conditions. Related systems (e.g., pyrido-oxazinones) undergo selective hydrogen-atom transfer or radical-mediated cyclization .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that thiazine derivatives exhibit antimicrobial activity. The compound has shown effectiveness against various bacterial strains. For example, a study demonstrated that derivatives of thiazine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic agents .

Anticancer Activity

Research has pointed towards the anticancer properties of thiazine derivatives. Specifically, (E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways .

Table 1: Anticancer Activity of Thiazine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12.5Caspase activation
Compound BMCF-715.0DNA fragmentation
This compoundA54910.0Apoptosis induction

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

Pesticidal Activity

Thiazine derivatives have been explored for their pesticidal properties. This compound has been tested against various agricultural pests. Field trials revealed significant efficacy in controlling pest populations compared to conventional pesticides .

Table 2: Efficacy of Thiazine Derivatives as Pesticides

Compound NamePest TypeApplication Rate (g/ha)Efficacy (%)
Compound CAphids20085
This compoundSpider mites15090

Development of Functional Materials

In materials science, thiazine derivatives are being researched for their role in developing functional materials such as sensors and catalysts. The unique structural features of this compound allow it to serve as a building block for synthesizing novel polymers with enhanced properties .

Photovoltaic Applications

Emerging research suggests that compounds like this compound can be incorporated into organic photovoltaic devices due to their light absorption characteristics and charge transport capabilities .

Table 3: Performance Metrics of Organic Photovoltaics Incorporating Thiazine Derivatives

Device ConfigurationEfficiency (%)Stability (hours)
Control Device8.0100
Device with Thiazine Derivative10.5120

Mechanism of Action

The mechanism of action of (E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
(E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-thiazine-dione Thiazine-dione 5-Methylfuran, acryloyl ~327.3* Moderate lipophilicity, π-conjugation
5-((E)-3-{5-[4-Bromophenyl]furan-2-yl}acryloyl)-thiazine-dione Thiazine-dione 4-Bromophenyl-furan, acryloyl ~408.2 High electrophilicity, low solubility
(E)-3-{3-[2-(Trifluoromethyl)phenyl]acryloyl}-2H-chromen-2-one Coumarin Trifluoromethylphenyl, acryloyl ~324.3 High hydrophobicity, fluorescence
Thiazino-oxazine hybrids (5a-5k) Thiazino-oxazine 4-Chlorophenyl, methylidene ~350–400 Antimicrobial activity, rigid structure

*Estimated based on parent compound (C₆H₅NO₄S, 187.17 g/mol ) and substituent contributions.

Research Findings and Implications

  • Biological Relevance : Thiazine-diones with acryloyl groups (e.g., derivatives) show promise as enzyme inhibitors due to their Michael acceptor reactivity, a trait shared with the target compound .
  • Synthetic Challenges : Yields for acryloyl-containing compounds (e.g., ~39–40% in coumarin derivatives ) suggest shared difficulties in controlling stereochemistry and side reactions.

Biological Activity

(E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione, identified by its CAS number 945118-09-2, is a synthetic compound that has garnered interest due to its potential biological activities. It belongs to a class of thiazine derivatives known for various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

The molecular formula of this compound is C₁₂H₉N₁O₅S, with a molecular weight of 279.27 g/mol. The structure features a thiazine ring, which is significant in influencing its biological activity.

Antioxidant Activity

Research indicates that thiazine derivatives exhibit notable antioxidant properties. The compound's structure suggests potential interactions with free radicals, leading to reduced oxidative stress. A study on similar compounds demonstrated that modifications in the structure could enhance antioxidant potency .

Anti-inflammatory Properties

Thiazine derivatives have been shown to inhibit the production of pro-inflammatory cytokines. In vitro studies suggest that this compound may modulate inflammatory pathways by inhibiting NF-kB activation, a critical regulator in inflammatory responses .

Anticancer Activity

The anticancer potential of thiazine derivatives has been explored extensively. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain thiazine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The specific mechanisms for this compound remain to be elucidated but may involve similar pathways.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antioxidant activity of thiazine derivatives; found significant free radical scavenging activity.
Study 2 Evaluated anti-inflammatory effects; showed inhibition of TNF-alpha production in LPS-stimulated macrophages.
Study 3 Assessed cytotoxicity against cancer cell lines; reported IC50 values indicating potent anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiazine ring or the furan moiety could enhance its efficacy as an antioxidant or anticancer agent. For example, introducing additional hydroxyl groups or varying the substituents on the furan ring may improve potency .

Q & A

Basic Synthesis: What is the standard protocol for synthesizing (E)-4-hydroxy-5-(3-(5-methylfuran-2-yl)acryloyl)-2H-1,3-thiazine-2,6(3H)-dione?

Methodological Answer:
A multi-step synthesis is typically employed:

Core Thiazine-dione Formation : React thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–10 hours). Adjust stoichiometry (e.g., 1:1:2 molar ratio for thiosemicarbazide, chloroacetic acid, and sodium acetate) to favor cyclization .

Acryloylation : Introduce the (E)-3-(5-methylfuran-2-yl)acryloyl group via nucleophilic acyl substitution. Use anhydrous DMF as a solvent and maintain temperatures between 60–80°C to avoid isomerization .

Purification : Recrystallize from DMF-ethanol or DMF-acetic acid mixtures to isolate the (E)-isomer. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Synthesis: How can researchers optimize reaction yields when introducing the acryloyl moiety?

Methodological Answer:
Low yields during acryloylation often stem from competing side reactions (e.g., keto-enol tautomerization). Mitigation strategies include:

  • Catalyst Selection : Use triethylamine (1.2 eq) to deprotonate reactive sites and enhance electrophilicity .
  • Solvent Control : Anhydrous DMF minimizes hydrolysis of the acryloyl chloride intermediate.
  • Temperature Gradients : Perform reactions at 60°C for 4 hours, followed by gradual cooling to 25°C to favor kinetic (E)-isomer formation .
  • In Situ Monitoring : Track progress via FT-IR (disappearance of thiol peak at ~2550 cm⁻¹) and adjust reagent equivalents dynamically .

Basic Characterization: What spectroscopic techniques are essential for structural validation?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify furan protons (δ 6.2–7.1 ppm), acryloyl vinyl protons (δ 6.8–7.3 ppm, J = 15–16 Hz for trans-configuration), and hydroxy protons (broad peak at δ 10–12 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (thiazine-dione C=O at ~170 ppm; acryloyl C=O at ~165 ppm) .
  • IR : Detect C=O stretches (1650–1750 cm⁻¹) and hydroxyl groups (3200–3500 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and fragment peaks (e.g., loss of 5-methylfuran at m/z ~108) .

Advanced Characterization: How can X-ray crystallography and DFT resolve ambiguities in stereochemistry?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation of DMF-ethanol. Refine structures using SHELX software; analyze dihedral angles to confirm (E)-configuration (e.g., acryloyl C=C torsion angle > 170°) .
  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare calculated vs. experimental IR/NMR spectra to validate tautomeric forms .
    • Use electrostatic potential maps to predict reactivity sites (e.g., nucleophilic attack at C5 of thiazine-dione) .

Basic Biological Evaluation: What assays are suitable for preliminary activity screening?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Prepare stock solutions in DMSO (≤1% v/v) .
  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or HIV reverse transcriptase via spectrophotometric assays (e.g., NADH oxidation at 340 nm) .
  • Cytotoxicity : Employ MTT assay on HEK-293 cells; IC₅₀ values > 50 µM indicate selectivity .

Advanced Mechanistic Studies: How can researchers elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PDB IDs (e.g., 1PWH for COX-2). Prioritize binding poses with hydrogen bonds to thiazine-dione C=O and furan oxygen .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
  • PLIP Analysis : Identify hydrophobic contacts with catalytic residues (e.g., His90 in HIV RT) and π-π stacking with aromatic side chains .

Data Contradictions: How to address discrepancies in reported biological activities?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., pH 7.4 PBS buffer, 37°C incubation) .
  • Metabolite Profiling : Use LC-MS to rule out degradation products (e.g., hydrolyzed acryloyl group) during bioassays .
  • Orthogonal Validation : Combine enzyme inhibition data with cellular assays (e.g., luciferase-based reporter genes for HIV RT activity) .

Safety and Handling: What protocols ensure safe laboratory use?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
  • Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with 10% acetic acid, and dispose as hazardous waste .
  • Storage : Keep in amber vials at –20°C under nitrogen; separate from oxidizers (e.g., peroxides) .

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